Chemical structure and properties of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
Chemical structure and properties of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
The following technical guide details the chemical structure, properties, and applications of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- , often referred to in natural product chemistry as 2,5-Dimethoxythymol .
A Structural and Functional Analysis of 2,5-Dimethoxythymol
Part 1: Executive Summary & Chemical Identity
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- (CAS: 14663-23-1) is a highly oxygenated monoterpene derivative belonging to the p-cymene family. Structurally, it represents a lipophilic, electron-rich aromatic system derived from the thymol scaffold. It is primarily identified as a bioactive secondary metabolite in medicinal plants such as Carpesium divaricatum and Inula hookeri (Asteraceae family).
Unlike its parent compound thymol, which is a simple monoterpenoid phenol, this derivative possesses two methoxy groups at the para positions relative to each other (C2 and C5), significantly altering its redox potential and solubility profile. Its primary utility lies in pharmacological research, specifically as an antiproliferative agent against human cancer cell lines and as a scaffold for developing novel antimicrobial agents.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- |
| Common Name | 2,5-Dimethoxythymol |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| Core Skeleton | p-Cymene (1-methyl-4-isopropylbenzene) |
| Key Substituents | Hydroxyl (C1), Methoxy (C2, C5), Methyl (C3), Isopropyl (C6) |
| Physical State | Viscous oil or low-melting solid (purity dependent) |
| Solubility | Soluble in EtOH, CHCl₃, DMSO; Insoluble in Water |
Part 2: Structural Analysis & Reactivity
The molecule features a pentasubstituted benzene ring, leaving only the C4 position unsubstituted. This structural crowding imparts unique steric and electronic properties.
1. Electronic Effects
The presence of two methoxy groups (-OCH₃) at C2 and C5, combined with the hydroxyl group (-OH) at C1, creates a highly electron-rich aromatic ring.
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Redox Potential: The 2,5-dimethoxy substitution pattern mimics the structure of reduced quinones (hydroquinones). This suggests the molecule can act as a potent antioxidant or, under oxidative stress, cycle into a p-quinone methide intermediate, contributing to its cytotoxicity.
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Acidity: The steric bulk of the adjacent methoxy group (C2) and isopropyl group (C6) may slightly suppress the acidity of the phenolic proton compared to unsubstituted phenol via steric inhibition of solvation, though the electron-donating groups generally decrease acidity (increase pKa).
2. Steric Conformation
The isopropyl group at C6 exerts significant steric hindrance on the phenolic hydroxyl at C1. This "ortho-effect" often shields the hydroxyl group, making it less accessible for phase II metabolic conjugation (e.g., glucuronidation), potentially increasing the compound's metabolic stability and bioavailability compared to unhindered phenols.
DOT Diagram: Structural Logic & Numbering
Caption: Structural connectivity of 2,5-dimethoxythymol highlighting the p-cymene skeleton and oxygenation pattern.
Part 3: Biological Applications & Mechanism
Research indicates that 2,5-dimethoxythymol exhibits significant biological activity, particularly in oncology and microbiology.
1. Antiproliferative Activity (Oncology)
The compound has demonstrated cytotoxicity against human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT15).
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Mechanism: The proposed mechanism involves the disruption of mitochondrial membrane potential. The methoxy-phenol motif allows the molecule to enter the cell, where it may undergo metabolic activation to a quinone species, generating Reactive Oxygen Species (ROS) that trigger apoptosis in cancer cells.
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Potency: While less potent than standard chemotherapeutics (e.g., Doxorubicin), it serves as a lead compound for "soft" drugs with potentially lower systemic toxicity.
2. Antimicrobial Properties
As a thymol derivative, the compound retains membrane-disrupting capabilities against Gram-positive bacteria. The lipophilic isopropyl group facilitates insertion into the bacterial phospholipid bilayer, while the methoxy groups modulate polarity, potentially aiding in penetrating the outer membrane of Gram-negative species.
Part 4: Experimental Protocols
The following protocols outline the isolation of 2,5-dimethoxythymol from natural sources and the validation of its antiproliferative activity.
Protocol A: Isolation from Carpesium divaricatum
Objective: To extract and purify 2,5-dimethoxythymol from plant aerial parts.
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Extraction:
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Dry aerial parts of C. divaricatum (5 kg) are chopped and extracted with Methanol (MeOH) at room temperature for 7 days.
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Concentrate the extract in vacuo to yield a crude residue.
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Partitioning:
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Suspend residue in water.
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Partition sequentially with n-Hexane, Ethyl Acetate (EtOAc), and n-Butanol.
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Collect the EtOAc fraction (this fraction typically contains the oxygenated terpenoids).
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Chromatography (Silica Gel):
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Load EtOAc fraction onto a Silica Gel 60 column.
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Elute with a gradient of n-Hexane:EtOAc (starting 10:1 → 1:1).
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Collect fractions based on TLC monitoring (visualize with vanillin-H₂SO₄ reagent; look for purple/red spots).
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Purification (HPLC):
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Subject the active fraction to semi-preparative HPLC (C18 column).
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Mobile Phase: Acetonitrile:Water (isocratic or gradient, typically 70:30).
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Isolate the peak corresponding to 2,5-dimethoxythymol.
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Validation:
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Confirm structure via ¹H-NMR and ¹³C-NMR (Look for two methoxy singlets at ~3.7 ppm and isopropyl septet).
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Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To quantify the antiproliferative effect of the isolated compound.
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Seeding: Plate human cancer cells (e.g., A549) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24h.
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Treatment: Add 2,5-dimethoxythymol dissolved in DMSO at varying concentrations (0.1, 1, 10, 30, 100 µg/mL). Ensure final DMSO concentration < 0.1%.
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Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
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Fixation: Add cold Trichloroacetic acid (TCA, 50% w/v) to each well (final conc. 10%). Incubate at 4°C for 1 hour.
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Staining: Wash plates 5x with water. Air dry. Add 100 µL of 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid. Incubate 30 min at RT.
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Solubilization & Read: Wash 5x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5). Measure Absorbance at 515 nm.
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Calculation: Calculate IC₅₀ values using non-linear regression analysis.
DOT Diagram: Isolation Workflow
Caption: Step-by-step fractionation workflow for isolating 2,5-dimethoxythymol from biomass.
Part 5: References
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Zee, O., Kim, D. K., & Lee, K. R. (1998). "Thymol derivatives from Carpesium divaricatum."[1][2] Archives of Pharmacal Research, 21(6), 785-787.
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Su, B. N., Takaishi, Y., Yabuuchi, T., & Ashurmetov, O. (2001). "Sesquiterpenes and Monoterpenes from the Bark of Inula macrophylla."[1] Journal of Natural Products, 64(10), 1309-1313.
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Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1(3), 1112–1116.
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PubChem. "Compound Summary: Thymol derivatives." National Library of Medicine.
